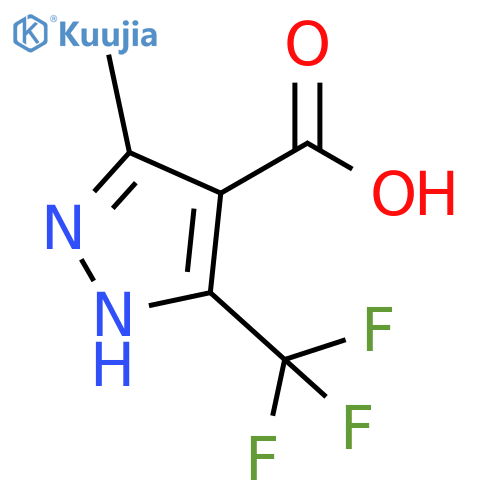

Cas no 1402447-01-1 (5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid)

1402447-01-1 structure

商品名:5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS番号:1402447-01-1

MF:C6H5F3N2O2

メガワット:194.111311674118

MDL:MFCD26685597

CID:4597129

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

-

- MDL: MFCD26685597

- インチ: 1S/C6H5F3N2O2/c1-2-3(5(12)13)4(11-10-2)6(7,8)9/h1H3,(H,10,11)(H,12,13)

- InChIKey: AHUBQVNLBWQHPZ-UHFFFAOYSA-N

- ほほえんだ: N1C(C(F)(F)F)=C(C(O)=O)C(C)=N1

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 334.4±42.0 °C at 760 mmHg

- フラッシュポイント: 156.0±27.9 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B487638-50mg |

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

1402447-01-1 | 50mg |

$ 230.00 | 2022-06-07 | ||

| Enamine | EN300-3051146-0.5g |

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

1402447-01-1 | 95% | 0.5g |

$713.0 | 2023-09-01 | |

| Life Chemicals | F8889-1030-0.25g |

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

1402447-01-1 | 95%+ | 0.25g |

$619.0 | 2023-09-05 | |

| Life Chemicals | F8889-1030-0.5g |

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

1402447-01-1 | 95%+ | 0.5g |

$652.0 | 2023-09-05 | |

| Chemenu | CM331962-1g |

3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

1402447-01-1 | 95%+ | 1g |

$1791 | 2021-08-18 | |

| Enamine | EN300-90915-5.0g |

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

1402447-01-1 | 95.0% | 5.0g |

$2650.0 | 2025-02-21 | |

| Enamine | EN300-90915-10.0g |

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

1402447-01-1 | 95.0% | 10.0g |

$3929.0 | 2025-02-21 | |

| Life Chemicals | F8889-1030-5g |

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

1402447-01-1 | 95%+ | 5g |

$2061.0 | 2023-09-05 | |

| TRC | B487638-10mg |

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

1402447-01-1 | 10mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-90915-1.0g |

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

1402447-01-1 | 95.0% | 1.0g |

$914.0 | 2025-02-21 |

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

1402447-01-1 (5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) 関連製品

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1402447-01-1)5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):770.0